Comprehensive Physicochemical and Synthetic Profiling of 1-(4-Bromo-2-chlorophenyl)piperazine Hydrochloride
Comprehensive Physicochemical and Synthetic Profiling of 1-(4-Bromo-2-chlorophenyl)piperazine Hydrochloride
Executive Summary
In modern medicinal chemistry, the arylpiperazine scaffold is a privileged motif, heavily utilized in the design of central nervous system (CNS) agents, kinase inhibitors, and heterobifunctional degraders (PROTACs). 1-(4-Bromo-2-chlorophenyl)piperazine hydrochloride (CAS: 1820640-14-9) represents a highly specialized building block within this class [1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the structural causality behind its design, and field-proven synthetic methodologies required to handle and integrate this compound into advanced drug discovery workflows.
Physicochemical Profiling & Structural Causality
Understanding the baseline properties of a chemical building block is critical for predicting its behavior in both synthetic environments and biological assays.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 1-(4-Bromo-2-chlorophenyl)piperazine hydrochloride |
| CAS Number | 1820640-14-9 |
| Molecular Formula | C₁₀H₁₃BrCl₂N₂ (Free base: C₁₀H₁₂BrClN₂) |
| Molecular Weight | 312.03 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in DMSO, Methanol, and H₂O (due to HCl salt) |
| Predicted pKa (N4 of piperazine) | ~8.5 – 9.0 |
| Predicted LogP (Free Base) | ~2.8 – 3.2 |
The Causality of Structural Choices
As an Application Scientist, it is vital to understand why this specific substitution pattern and salt form are utilized:
-
The Hydrochloride Salt Form: The free base of many arylpiperazines exists as a viscous oil or low-melting solid that is highly susceptible to atmospheric oxidation. Converting the secondary amine to an HCl salt establishes a stable crystalline lattice. This not only dramatically increases shelf-life and handling accuracy (weighing) but also ensures rapid aqueous dissolution required for in vitro biological screening.
-
Ortho-Chloro Substitution (Steric Control): The chlorine atom at the 2-position provides a critical ortho-steric clash with the piperazine ring. This forces the piperazine out of coplanarity with the phenyl ring. This specific dihedral twist is a strict pharmacophore requirement for fitting into the narrow hinge-binding regions of kinases or the orthosteric pockets of various G-protein coupled receptors (GPCRs).
-
Para-Bromo Substitution (Synthetic Handle): The bromine at the 4-position is not typically meant to be part of the final drug. Instead, it acts as a highly reactive electrophilic handle for late-stage diversification. It allows researchers to seamlessly attach PROTAC linkers, fluorophores, or extended pharmacophores via palladium-catalyzed Suzuki-Miyaura or Sonogashira cross-couplings [2].
Experimental Methodologies: Synthesis & Validation
Historically, arylpiperazines were synthesized via nucleophilic aromatic substitution (S_NAr) or by reacting anilines with genotoxic bis(2-chloroethyl)amine hydrochloride [3]. However, these methods require harsh conditions and lack regiocontrol. The modern, self-validating standard is the Palladium-Catalyzed Buchwald-Hartwig Amination [2].
Step-by-Step Protocol: Buchwald-Hartwig Amination
This protocol utilizes N-Boc-piperazine to prevent uncontrolled bis-arylation, ensuring a highly selective mono-arylation event.
Step 1: Reagent Preparation & Inert Atmosphere
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-chloro-1-iodobenzene (1.0 equiv). Causality: The iodine atom is significantly more reactive toward oxidative addition by Pd(0) than the bromine atom, ensuring the piperazine couples strictly at the 1-position.
-
Add N-Boc-piperazine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos ligand (0.04 equiv), and sodium tert-butoxide (1.5 equiv).
-
Evacuate and backfill the flask with dry Nitrogen (N₂) three times.
Step 2: Reaction Execution
-
Inject anhydrous, degassed toluene (0.2 M relative to the aryl halide) via syringe.
-
Heat the reaction mixture to 90°C in an oil bath and stir vigorously for 8–12 hours. Monitor conversion via LC-MS.
Step 3: Workup & Purification
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate in vacuo and purify the intermediate via flash column chromatography (Hexanes/EtOAc) to isolate the pure Boc-protected arylpiperazine.
Step 4: Deprotection & Salt Precipitation (Self-Validating Step)
-
Dissolve the purified intermediate in minimal dichloromethane (DCM).
-
Add 4M HCl in 1,4-dioxane (5.0 equiv) dropwise at 0°C.
-
Causality: The acidic environment cleaves the Boc protecting group. Simultaneously, because the resulting free amine is insoluble in the DCM/dioxane mixture as a hydrochloride salt, the product spontaneously precipitates. This phase change drives the deprotection to 100% completion and acts as a built-in purification step.
-
Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to yield 1-(4-Bromo-2-chlorophenyl)piperazine hydrochloride.
Caption: Pd-catalyzed Buchwald-Hartwig synthesis and salt formation of the arylpiperazine.
Applications in Advanced Therapeutics
The primary utility of 1-(4-Bromo-2-chlorophenyl)piperazine hydrochloride lies in its ability to serve as an anchor for complex drug architectures.
Recently, this specific halogenated piperazine scaffold has gained traction in the synthesis of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors and degraders [4]. HPK1 is a negative regulator of T-cell activation; inhibiting or degrading it enhances anti-tumor immune responses. By leveraging the C4-bromine atom, medicinal chemists can conjugate E3-ligase recruiting ligands (like thalidomide or VHL ligands) via optimized PEG or alkyl linkers, transforming the inert building block into a potent heterobifunctional degrader.
Caption: Late-stage functionalization of the arylpiperazine scaffold for targeted degraders.
References
-
Angene Chemical. "1-(4-Bromo-2-chlorophenyl)piperazine hydrochloride - Product Details & Physicochemical Properties." Angene International. Available at:[Link]
-
MDPI. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules, 2023. Available at:[Link]
-
National Institutes of Health (NIH). "Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions." Organic Letters, 2016. Available at:[Link]
- Google Patents. "Heterobifunctional compounds for the degradation of hpk1 (WO2025163390A2)." World Intellectual Property Organization, 2025.
